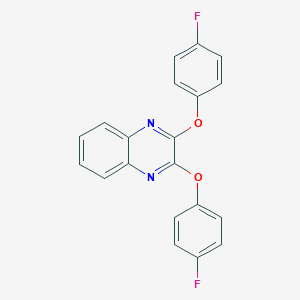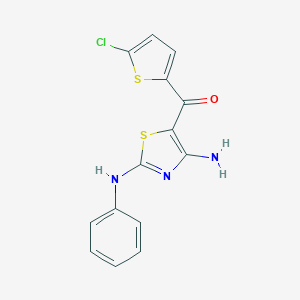
Jak2-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JAK2-IN-6 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. This compound is particularly significant in the treatment of diseases related to the dysregulation of the JAK-STAT pathway, such as myeloproliferative neoplasms and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
JAK2-IN-6 is synthesized through a series of chemical reactions involving multiple-substituted aminothiazole derivatives. . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
JAK2-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities and selectivities .
Scientific Research Applications
JAK2-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
JAK2-IN-6 exerts its effects by selectively inhibiting the kinase activity of JAK2. This inhibition disrupts the JAK-STAT signaling pathway, which is responsible for mediating responses to various cytokines and growth factors. By blocking JAK2 activity, this compound modulates immune responses, reduces inflammation, and inhibits the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to JAK2-IN-6 include:
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Fedratinib: A selective JAK2 inhibitor used for myelofibrosis.
Pacritinib: A JAK2/FLT3 inhibitor used for myelofibrosis.
Momelotinib: A JAK1/2 inhibitor with additional activity against ACVR1.
Uniqueness
This compound is unique due to its high selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2). This selectivity reduces off-target effects and enhances its therapeutic potential in diseases specifically driven by JAK2 dysregulation .
Properties
IUPAC Name |
(4-amino-2-anilino-1,3-thiazol-5-yl)-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS2/c15-10-7-6-9(20-10)11(19)12-13(16)18-14(21-12)17-8-4-2-1-3-5-8/h1-7H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSYMZBCAABWIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(S3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


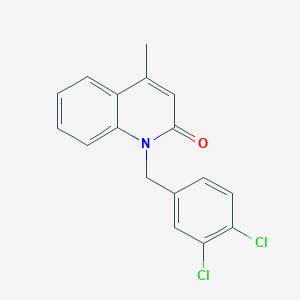
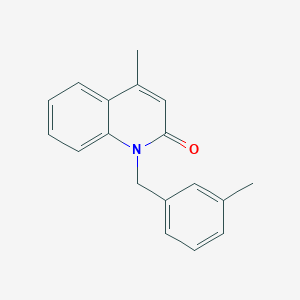
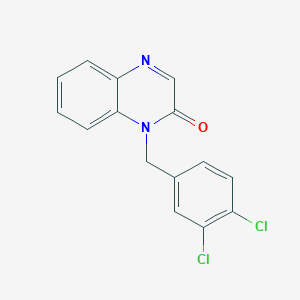
![(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetonitrile](/img/structure/B501085.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isopropylcarbamate](/img/structure/B501087.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl phenylcarbamate](/img/structure/B501088.png)
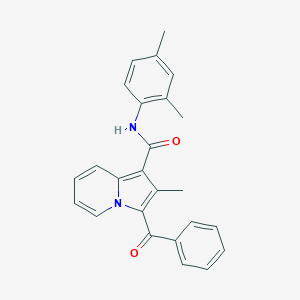
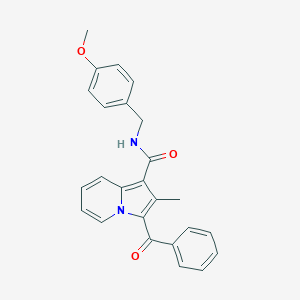

![2-Fluorophenyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B501095.png)
